molecular formula C8H7ClO2 B13922844 (3-Chloro-phenoxy)-acetaldehyde

(3-Chloro-phenoxy)-acetaldehyde

Cat. No.: B13922844
M. Wt: 170.59 g/mol
InChI Key: ZOWBKWDKMIFCAA-UHFFFAOYSA-N
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Description

(3-Chloro-phenoxy)-acetaldehyde (C₈H₇ClO₂, molecular weight: 170.59 g/mol) is an organochlorine compound featuring a phenoxy group substituted with a chlorine atom at the meta position and an acetaldehyde functional group. The chlorine atom and phenoxy moiety confer unique electronic and steric properties, influencing its reactivity, solubility, and stability. Applications of such compounds are likely niche, serving as intermediates in pharmaceutical or agrochemical synthesis, though specific uses require further research .

Properties

IUPAC Name

2-(3-chlorophenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWBKWDKMIFCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Chlorophenoxy)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenol with chloroacetaldehyde under basic conditions. The reaction typically proceeds as follows:

    Step 1: 3-Chlorophenol is reacted with sodium hydroxide to form the sodium salt of 3-chlorophenol.

    Step 2: The sodium salt is then reacted with chloroacetaldehyde to yield 2-(3-chlorophenoxy)acetaldehyde.

Industrial Production Methods: Industrial production of 2-(3-chlorophenoxy)acetaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenoxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-(3-chlorophenoxy)acetic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 2-(3-chlorophenoxy)ethanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed:

    Oxidation: 2-(3-Chlorophenoxy)acetic acid.

    Reduction: 2-(3-Chlorophenoxy)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenoxy)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect metabolic pathways and cellular processes, making the compound useful in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Analogs

The following compounds are structurally related to (3-Chloro-phenoxy)-acetaldehyde:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Characteristics
(3-Chloro-phenoxy)-acetaldehyde C₈H₇ClO₂ 170.59 N/A Phenoxy group enhances stability; used in specialized organic synthesis
2-(3-Chlorophenyl)acetaldehyde C₈H₇ClO 154.59 ~220–230 (est.) Positional isomer with similar polarity but distinct GC retention time
2-(4-Chlorophenyl)acetaldehyde C₈H₇ClO 154.59 ~220–230 (est.) Para-substitution alters electronic effects compared to meta isomer
2-Chloro-2-phenylacetaldehyde C₈H₇ClO 154.59 ~200 (est.) Chlorine on the aldehyde chain reduces boiling point
Acetaldehyde C₂H₄O 44.05 20.2 Parent compound; highly reactive in food and polymer industries

Physical and Chemical Properties

  • Boiling Points: Chlorophenylacetaldehyde isomers (2-, 3-, and 4-substituted) exhibit similar boiling points (~220–230°C), whereas 2-chloro-2-phenylacetaldehyde has a significantly lower boiling point (~200°C) due to reduced intermolecular forces . (3-Chloro-phenoxy)-acetaldehyde’s phenoxy group likely increases its boiling point compared to chlorophenyl analogs, though exact data are unavailable.
  • Reactivity: The electron-withdrawing chlorine atom on the phenyl ring in (3-Chloro-phenoxy)-acetaldehyde may deactivate the aldehyde group toward nucleophilic addition compared to acetaldehyde. Conversely, the phenoxy group could stabilize intermediates in condensation reactions .
  • Solubility: Acetaldehyde is highly soluble in water (miscible), while chlorinated derivatives like (3-Chloro-phenoxy)-acetaldehyde are likely less polar and more soluble in organic solvents.

Analytical Differentiation

  • GC-MS : Structural isomers (e.g., 2-, 3-, and 4-chlorophenylacetaldehydes) are distinguishable via retention times and mass spectral fragmentation. For instance, 2-(3-chlorophenyl)acetaldehyde elutes later (~6.7–6.8 min) than 2-chloro-2-phenylacetaldehyde (~6.2 min) due to differences in boiling points and polarity .
  • Mass Spectra: Chlorophenylacetaldehydes show characteristic fragment ions (e.g., m/z 139 for [M-Cl]⁺), while phenoxy analogs may exhibit distinct fragmentation due to the ether linkage .

Research Findings and Key Insights

  • Isomer-Specific Reactivity : Positional isomers of chlorophenylacetaldehydes exhibit divergent reactivity in synthetic pathways. For example, the meta-substituted derivative may favor electrophilic substitution at specific positions due to steric and electronic effects .
  • Environmental Impact: Atmospheric acetaldehyde contributes to ozone and secondary organic aerosol formation.

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